molecular formula C16H22BrN3O3 B2878715 Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate CAS No. 1694986-53-2

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate

Cat. No.: B2878715
CAS No.: 1694986-53-2
M. Wt: 384.274
InChI Key: NJBUKHATDHIPII-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate (CAS: 223797-58-8) is a heterocyclic organic compound featuring a diazepane backbone (a seven-membered ring containing two nitrogen atoms) substituted with a tert-butyl carbamate group and a 6-bromopyridine-3-carbonyl moiety. Its molecular formula is C₁₆H₂₂BrN₃O₃, with a molecular weight of 384.28 g/mol . This compound is primarily utilized in pharmaceutical and chemical research as a building block for synthesizing complex molecules, particularly in medicinal chemistry for kinase inhibitors or receptor modulators. However, commercial availability of this compound has been discontinued, as noted in product listings .

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-7-19(9-10-20)14(21)12-5-6-13(17)18-11-12/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBUKHATDHIPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tert-butyl-protected diazepane derivatives, which are often modified at the 4-position to introduce functional groups for targeted applications. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
Tert-butyl 4-(6-bromopyridine-3-carbonyl)-1,4-diazepane-1-carboxylate C₁₆H₂₂BrN₃O₃ 384.28 6-Bromopyridine-3-carbonyl Discontinued; used in medicinal chemistry for targeted drug design .
tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate C₁₆H₂₂N₂O₃ 290.36 3-Hydroxyphenyl Acute toxicity (oral, dermal, inhalation); used in R&D for receptor studies .
tert-Butyl 4-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}piperidine-1-carboxylate C₁₇H₂₅ClN₄O₃ 368.87 2-Chloropyrimidinyl-N-methylformamide Building block for kinase inhibitors; higher polarity due to chloropyrimidine .

Key Differences and Implications

Substituent Reactivity: The 6-bromopyridine-3-carbonyl group in the target compound provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging bromine as a leaving group . The 2-chloropyrimidinyl derivative (CAS: EN300-746418) exhibits enhanced electronic effects due to the electron-deficient pyrimidine ring, favoring nucleophilic aromatic substitutions .

Toxicity and Safety: The 3-hydroxyphenyl analog is classified under EU-GHS/CLP as acute toxicity category 4 (H302, H312, H332), requiring stringent handling protocols . No direct toxicity data is available for the bromopyridine-carbonyl derivative, but brominated aromatics generally pose higher environmental persistence risks.

Conformational Flexibility :

  • The diazepane ring (7-membered) in the target compound offers greater conformational flexibility compared to the piperidine (6-membered) analog. This flexibility may influence binding affinity in drug-receptor interactions .

Research Findings and Limitations

  • Synthetic Utility : The bromopyridine-carbonyl group in the target compound facilitates late-stage functionalization in drug discovery pipelines. However, its discontinued status limits current accessibility .
  • Comparative Bioactivity : Direct comparative studies on biological activity (e.g., kinase inhibition) between these analogs are absent in the provided sources. Further research is needed to correlate substituent effects with pharmacological profiles.

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